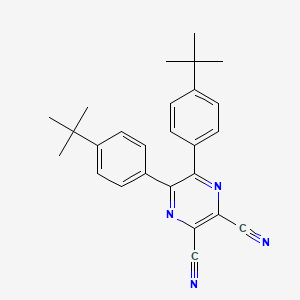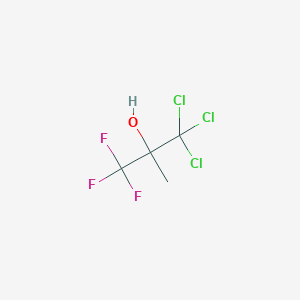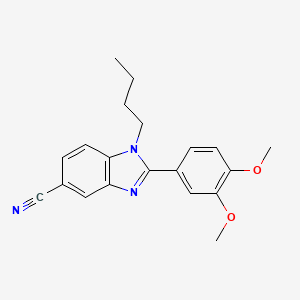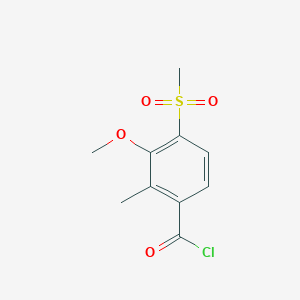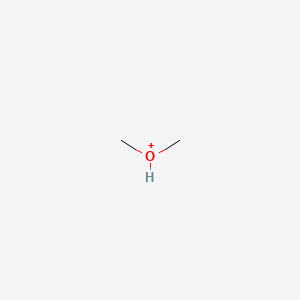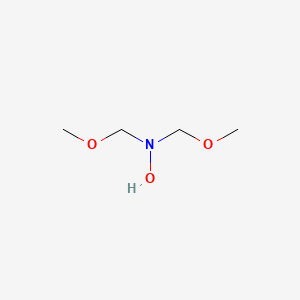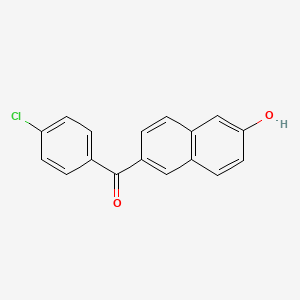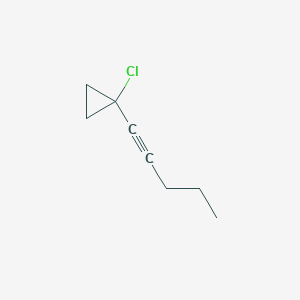
3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxyl and hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution Reactions:
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- involves its interaction with specific molecular targets. The hydroxyl and hexyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its unique structure.
Comparison with Similar Compounds
Similar Compounds
3,4-Piperidinediol, 6-methyl-5-(hydroxymethyl)-: Similar structure but with a methyl group instead of a hexyl group.
3,4-Piperidinediol, 6-ethyl-5-(hydroxymethyl)-: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
The uniqueness of 3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- lies in its hexyl group, which imparts distinct physicochemical properties and biological activity compared to its methyl and ethyl analogs
Properties
CAS No. |
852213-76-4 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(3R,4R,5R,6S)-6-hexyl-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C12H25NO3/c1-2-3-4-5-6-10-9(8-14)12(16)11(15)7-13-10/h9-16H,2-8H2,1H3/t9-,10-,11+,12+/m0/s1 |
InChI Key |
WWWVFLGYRMNEFO-NNYUYHANSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H]([C@H]([C@@H](CN1)O)O)CO |
Canonical SMILES |
CCCCCCC1C(C(C(CN1)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


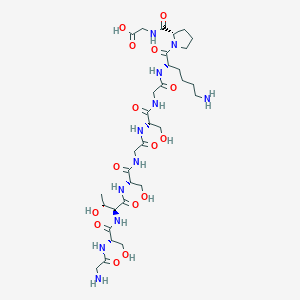
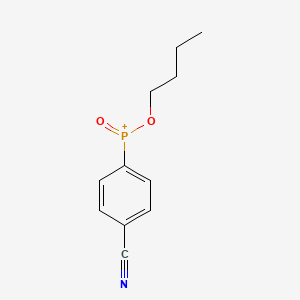
![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
